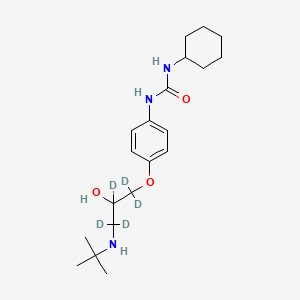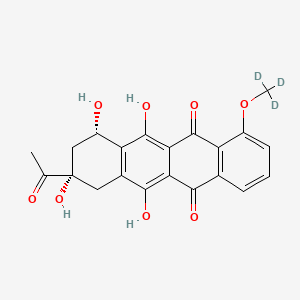
4-Hydroxy-8-benzyloxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-8-benzyloxycoumarin, also known as umbelliferone-8-carboxylic acid or umbelliferone-8-methoxycarbonyl, is a naturally occurring compound found in many plants. It is a member of the coumarin family of compounds, which are known for their diverse biological activities. 4-Hydroxy-8-benzyloxycoumarin has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity : 4-Hydroxy-8-benzyloxycoumarin derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including breast adenocarcinoma and human leukemia cells. These studies highlight the potential of 4-Hydroxy-8-benzyloxycoumarin derivatives as bioactive molecules in cancer treatment (Serra et al., 2012).
Antioxidant Properties : The compound has been investigated for its antioxidant potential, showing promising results in various in vitro models. This includes the evaluation of free radical scavenging activity and reducing power, suggesting its role in inhibiting lipid peroxidation processes (Vukovic et al., 2010).
Biochemical Studies on Derivatives : Studies on 4-methylcoumarin derivatives, including 4-Hydroxy-8-benzyloxycoumarin, show excellent antioxidant and radical-scavenging properties in different experimental models. These compounds are also noted for their inability to be metabolized into mutagenic epoxides, increasing their therapeutic potential (Morabito et al., 2010).
Antiviral Activity : Some derivatives of 4-Hydroxy-8-benzyloxycoumarin have been synthesized and assessed for their in vitro anti-DNA and RNA virus activities. Certain derivatives exhibit inhibitory activity against various viruses, including herpes simplex and vaccinia virus (Završnik et al., 2011).
Anticoagulant Effects : Research on 4-Hydroxy-8-benzyloxycoumarin derivatives has revealed varying degrees of anticoagulant activities. Some of these compounds show promising results when compared to known anticoagulants like Warfarin, indicating their potential in therapeutic applications (Manolov et al., 2006).
Computational Studies for SAR Analysis : Computational and chemico-biological interaction studies have been conducted to understand the structure-activity relationship of 4-Hydroxy-8-benzyloxycoumarin derivatives. These studies provide insights into how structural features impact their biological activities and potential therapeutic roles (Veselinovic et al., 2014).
Antibacterial Activity : Some studies have focused on the synthesis of 4-Hydroxy-8-benzyloxycoumarin derivatives and evaluated their antibacterial potential against various bacterial strains. These findings suggest their possible use in developing new antibacterial agents (Pansuriya et al., 2007).
Propriétés
IUPAC Name |
4-hydroxy-8-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-13-9-15(18)20-16-12(13)7-4-8-14(16)19-10-11-5-2-1-3-6-11/h1-9,17H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRRRMWQAEPGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2OC(=O)C=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725333 |
Source


|
| Record name | 8-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-8-benzyloxycoumarin | |
CAS RN |
30992-67-7 |
Source


|
| Record name | 4-Hydroxy-8-(phenylmethoxy)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)
![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)
![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)
![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)